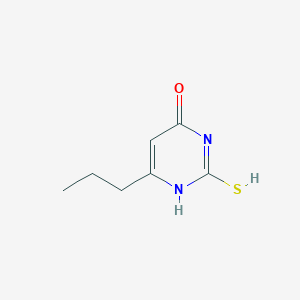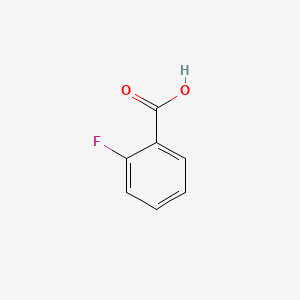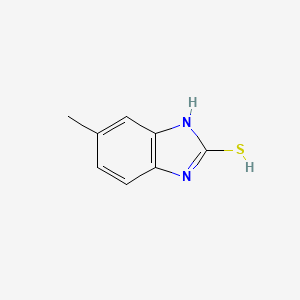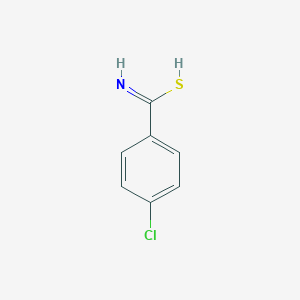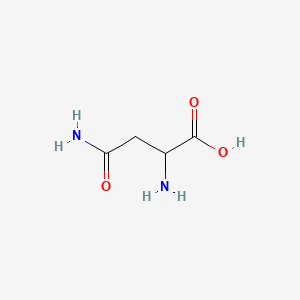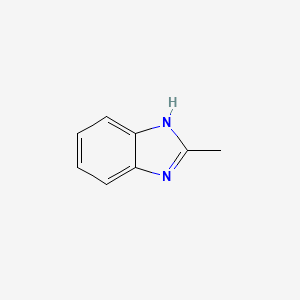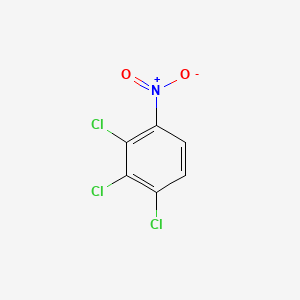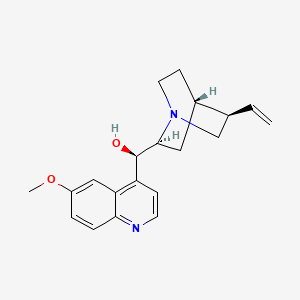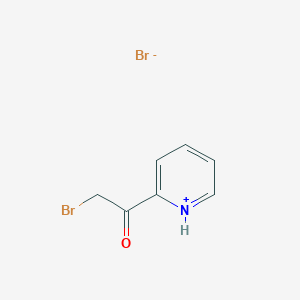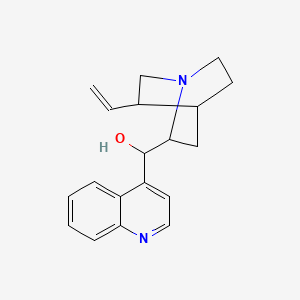
Cinchonidine
Descripción general
Descripción
. Es un derivado de la quinolina y es conocido por sus diversas aplicaciones en la investigación científica y la industria. Este compuesto es particularmente conocido por su función como inhibidor de la enzima Debrisoquina 4-hidroxilasa (CYP2D6) .
Aplicaciones Científicas De Investigación
GNF-PF-5411 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of other chemical compounds and as a catalyst in certain reactions
Safety and Hazards
Direcciones Futuras
Cinchona alkaloids, including cinchonidine, have a broad portfolio of applications, involving chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks . This suggests that this compound could have a wide range of future applications in synthetic catalytic and medicinal chemistry.
Mecanismo De Acción
GNF-PF-5411 ejerce sus efectos inhibiendo la enzima Debrisoquina 4-hidroxilasa (CYP2D6). Esta enzima participa en el metabolismo de diversos fármacos y productos químicos ambientales. Al inhibir esta enzima, GNF-PF-5411 puede alterar las vías metabólicas y afectar la farmacocinética de los fármacos . El compuesto interactúa con el sitio activo de la enzima, evitando que catalice sus reacciones normales .
Análisis Bioquímico
Biochemical Properties
Cinchonidine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in the metabolic pathways of Plasmodium falciparum, the parasite responsible for malaria . This compound inhibits the heme polymerase enzyme, which is crucial for the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This inhibition leads to the accumulation of toxic heme, ultimately killing the parasite . Additionally, this compound interacts with proteins involved in the cell membrane integrity of the parasite, further contributing to its anti-malarial effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In Plasmodium falciparum-infected red blood cells, this compound disrupts the parasite’s metabolic processes, leading to cell death . In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C, an enzyme involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis . This modulation can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the heme polymerase enzyme in Plasmodium falciparum, inhibiting its activity and preventing the detoxification of heme . This binding interaction is crucial for its anti-malarial effects. Additionally, this compound can inhibit the activity of other enzymes, such as protein kinase C, by binding to their active sites and preventing substrate binding . These inhibitory effects can lead to changes in gene expression and alterations in cellular processes, contributing to the overall biological activity of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies with Plasmodium falciparum . In vivo studies have also demonstrated that this compound can maintain its anti-malarial activity over time, although its efficacy may decrease with prolonged exposure due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits the growth of Plasmodium falciparum and reduces the severity of malaria symptoms . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances, cardiovascular effects, and neurotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to maximize the therapeutic benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its anti-malarial activity. It interacts with enzymes such as heme polymerase and protein kinase C, affecting their activity and altering metabolic flux . This compound can also influence the levels of various metabolites, including heme and other byproducts of hemoglobin digestion . These interactions and effects on metabolic pathways are crucial for its biological activity and therapeutic potential .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the digestive vacuole of Plasmodium falciparum, where it exerts its anti-malarial effects . The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. In Plasmodium falciparum, this compound localizes to the digestive vacuole, where it inhibits heme polymerase and disrupts the parasite’s metabolic processes . In mammalian cells, this compound can localize to various subcellular compartments, including the cytoplasm and cell membrane, where it interacts with enzymes and proteins involved in cell signaling and metabolism . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its biological activity and therapeutic potential .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GNF-PF-5411 implica la reacción de derivados de la quinolina con reactivos específicos en condiciones controladas. Un método común incluye la reacción de la quinolina con vinilquinuclidina para formar el producto deseado . La reacción típicamente requiere el uso de solventes como etanol o metanol y puede involucrar calentamiento para facilitar la reacción.
Métodos de producción industrial
La producción industrial de GNF-PF-5411 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto. El compuesto se purifica entonces utilizando técnicas como la cristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
GNF-PF-5411 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar derivados de la quinolina.
Reducción: Las reacciones de reducción pueden convertir GNF-PF-5411 en diferentes compuestos basados en la quinolina.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos o los agentes alquilantes se emplean comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen diversos derivados de la quinolina, que tienen aplicaciones en productos farmacéuticos y otras industrias .
Aplicaciones en la investigación científica
GNF-PF-5411 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como inhibidor en estudios enzimáticos.
Biología: Se emplea en estudios relacionados con la inhibición de enzimas y las vías metabólicas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en la producción de otros compuestos químicos y como catalizador en ciertas reacciones
Comparación Con Compuestos Similares
Compuestos similares
- Cinchonidina
- Cinchonan-9-ol
- Cinchonina
- Alfa-Quinidina
Singularidad
GNF-PF-5411 es único debido a su acción inhibitoria específica sobre la Debrisoquina 4-hidroxilasa (CYP2D6), lo que lo diferencia de otros derivados de la quinolina. Su estructura le permite interactuar eficazmente con la enzima, convirtiéndolo en un compuesto valioso en los estudios enzimáticos y el desarrollo de fármacos .
Propiedades
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWYEUPVWOPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinchonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 25 °C | |
| Record name | Cinchonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-71-2, 118-10-5 | |
| Record name | CINCHONIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchonan-9-ol, (9S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinchonan-9-ol, (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinchonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210.5 °C | |
| Record name | Cinchonidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cinchonidine is renowned as a chiral modifier in heterogeneous catalysis, particularly in the enantioselective hydrogenation of prochiral ketones. [, , , , , ] This means it can help produce molecules with a specific desired 3D orientation, crucial for pharmaceutical and fine chemical industries.
A: this compound adsorbs onto metal surfaces like platinum, creating a chiral environment. [, , , , ] It interacts with the reactant molecule, influencing its adsorption geometry and promoting the formation of one enantiomer over the other. [, , , , ]
A: Yes, both the quinoline moiety and the (C-9)-OH group are essential for this compound's enantiodiscriminating ability. [, , , , ] The quinoline ring interacts with the metal surface, while the (C-9)-OH group, along with the quinuclidine nitrogen, participate in hydrogen bonding with the reactant. [, ]
A: The solvent significantly impacts this compound's adsorption and the overall catalytic performance. [, , , ] While this compound adsorbs on platinum even after flushing with nonpolar solvents like cyclohexane, it can be easily removed by more polar solvents like dichloromethane. [] This behavior influences both catalyst activity and enantioselectivity.
A: Yes, researchers are exploring alternative chiral modifiers like O-phenyl derivatives of this compound, lepidine, and even synthetic modifiers like (R)-2-(pyrrolidin-1-yl)-1-(1-naphthyl)ethanol (PNE). [, , , , ] These alternatives often exhibit different adsorption behaviors and enantioselectivities compared to this compound.
ANone: this compound has the molecular formula C19H22N2O and a molecular weight of 294.38 g/mol.
A: Various techniques are employed, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. [, , , , , , , ] NMR provides information about the structure and conformation of this compound in solution, IR spectroscopy reveals details about functional groups and bonding, and X-ray crystallography unveils the solid-state structure.
A: Computational methods like Density Functional Theory (DFT) calculations and molecular modeling play a crucial role in elucidating the adsorption geometry, conformational preferences, and interactions of this compound with metal surfaces and reactant molecules. [, , , , ]
A: While challenging, computational models are being developed to predict the enantioselectivity based on the calculated energies and geometries of this compound-reactant complexes. [, , ] These models provide insights into the enantiodiscriminating step and aid in the rational design of improved catalysts.
A: Modifications to the this compound structure, particularly at the (C-9)-OH group and the quinuclidine nitrogen, significantly influence its adsorption strength, conformational preferences, and ultimately, the enantioselectivity. [, , , , ] For instance, bulky substituents at the (C-9)-OH can lead to a decrease or even inversion of enantioselectivity. []
A: While some modifications can lead to enhanced enantioselectivity for specific reactions, there isn't a universal modification that consistently improves activity across all catalytic applications. [, , ] The optimal structure heavily depends on the target reaction and requires careful optimization through experimental and computational studies.
A: this compound exhibits potential therapeutic activities, including anticancer [, ], antimalarial [], and HbF-inducing properties for treating β-thalassemia. [] Research is ongoing to explore these applications and understand the underlying mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





